molecular formula C13H11N3O2S B272202 1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No.: B272202
M. Wt: 273.31 g/mol
InChI Key: IFMSDQULCNOGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a versatile heterocyclic compound known for its unique physicochemical properties. The tosyl group (p-toluenesulfonyl) attached to the benzotriazole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. This compound is widely used in various chemical reactions due to its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, and radical precursor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized through the reaction of benzotriazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine yields the corresponding amine derivative, while oxidation can produce sulfonyl derivatives .

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the synthesis of heterocyclic compounds.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.

    Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group, facilitating various chemical transformations. The tosyl group enhances the electrophilicity of the benzotriazole ring, making it more reactive towards nucleophiles. Additionally, the benzotriazole moiety can stabilize radicals and anions, allowing for diverse reaction pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: The parent compound, which lacks the tosyl group, is less reactive but still widely used in organic synthesis.

    1-Cyanobenzotriazole: This derivative is used as an electrophilic cyanation reagent.

    1-(Trimethylsilyl)benzotriazole: Known for its use in silylation reactions.

Uniqueness

1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole stands out due to its enhanced reactivity and stability, making it a valuable intermediate in various chemical reactions. The presence of the tosyl group significantly improves its leaving group ability, electron-donating or electron-withdrawing properties, and radical stabilization compared to other benzotriazole derivatives .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-10-6-8-11(9-7-10)19(17,18)16-13-5-3-2-4-12(13)14-15-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMSDQULCNOGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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